molecular formula C18H13N3O5S B2688570 N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide CAS No. 1173634-62-2

N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide

Cat. No.: B2688570
CAS No.: 1173634-62-2
M. Wt: 383.38
InChI Key: XYMGIXJWFHGXDK-HTXNQAPBSA-N
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Description

N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide is a synthetic small molecule of significant interest in medicinal chemistry and pre-clinical research. This complex hybrid scaffold incorporates a 7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazole moiety fused with a 2-oxo-1,3-benzoxazole unit via an acetamide bridge. This structural motif is characteristic of compounds explored for their potential bioactivity . Compounds featuring the [1,3]dioxolo[4,5-f]benzothiazole core and benzoxazolone acetamide derivatives represent an important area of chemical research due to their diverse pharmacological potential. While research on this specific molecule is ongoing, structurally related molecules have demonstrated a range of promising biological activities in scientific studies. For instance, certain benzoxazol-acetamide hybrids have been investigated as potent agonists for specific transcription factors, which could be relevant for neurodegenerative disease research . Similarly, other analogs have shown notable antimicrobial properties against resistant bacterial strains, as well as antioxidant activity capable of mitigating oxidative stress in biological systems . The presence of multiple nitrogen, oxygen, and sulfur heteroatoms within its fused ring system suggests this compound may interact with various biological targets through hydrogen bonding and hydrophobic interactions. Researchers value this reagent for exploring new therapeutic avenues and structure-activity relationships (SAR). This product is intended for research and development purposes in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O5S/c1-20-11-6-13-14(25-9-24-13)7-15(11)27-17(20)19-16(22)8-21-10-4-2-3-5-12(10)26-18(21)23/h2-7H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYMGIXJWFHGXDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC3=C(C=C2SC1=NC(=O)CN4C5=CC=CC=C5OC4=O)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the field of cancer treatment. This article explores the synthesis, structural characteristics, and biological evaluations of this compound, focusing on its anticancer properties.

Chemical Structure

The compound features a complex structure that includes a benzothiazole moiety and a benzoxazole derivative. The molecular formula is C14H16N2O3SC_{14}H_{16}N_{2}O_{3}S, with a molecular weight of approximately 288.36 g/mol. The InChIKey for this compound is SMGPMEQVOXORQB-CCEZHUSRSA-N, which aids in its identification in chemical databases.

Synthesis

The synthesis of this compound involves multi-step reactions that typically start with the formation of the benzothiazole core followed by functionalization to introduce the oxazole group. The detailed synthetic pathway can be optimized for yield and purity.

Anticancer Properties

Recent studies have evaluated the anticancer potential of compounds related to benzothiazole and benzoxazole derivatives. For instance, derivatives similar to N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene) have shown promising results against various cancer cell lines:

Compound Cell Line IC50 (nM)
7eSKRB-31.2
7eSW6204.3
7eA54944
7eHepG248

In these studies, compound 7e exhibited the most potent anticancer activity and induced apoptosis in HepG2 cells through mechanisms that are currently under investigation .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors involved in cell proliferation and apoptosis pathways. For example, compounds with similar structures have been shown to enhance GABA levels in the brain and exhibit anticonvulsant activity through GABAergic mechanisms .

Case Studies

Several studies have focused on the biological evaluation of related compounds:

  • Benzothiazole Derivatives : A series of benzothiazole derivatives were tested against multiple cancer cell lines. Compounds demonstrated broad-spectrum activity with some derivatives achieving IC50 values significantly lower than traditional chemotherapeutic agents.
  • Apoptosis Induction : Flow cytometric analysis indicated that certain derivatives induced apoptosis in cancer cells in a dose-dependent manner. For instance, treatment with compound 7e resulted in increased apoptotic cell populations at varying concentrations .

Comparison with Similar Compounds

Structural Analogues with Benzodithiazine/Benzodithiazin Cores

  • N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine (Compound 2, )
    • Structure : Contains a 1,4,2-benzodithiazine ring with Cl and methyl substituents.
    • Key Differences : Lacks the dioxolo and benzoxazole moieties but includes a sulfone group (SO₂) and hydrazine side chain.
    • Physicochemical Properties :
  • Melting Point: 271–272°C (decomposes) .
  • IR/NMR: Strong SO₂ stretching (1345, 1155 cm⁻¹), N–H (3235 cm⁻¹), and C=N (1645 cm⁻¹) . Bioactivity: Not explicitly reported, but sulfone-containing heterocycles are often bioactive .
  • 6-Chloro-7-methyl-3-[2-(2,5-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine (Compound 7, ) Structure: Features a dihydroxybenzylidene hydrazine side chain. Physicochemical Properties:
  • Melting Point: 314–315°C (decomposes) .
  • IR/NMR: Broad OH stretches (3485, 3385 cm⁻¹), aromatic proton signals at δ 6.80–8.39 ppm .

Analogues with 2-Oxoindoline/Oxazolone Moieties

  • 2-Oxoindoline Derivatives ()

    • Structure : Variants include 2-oxoindoline fused with acetamide or triazole groups (e.g., compound IK: Hydroxy-(2-oxo-1,2-dihydro-indol-3-ylidene)-acetic acid) .
    • Key Differences : Replace benzothiazole with indole/indoline systems, altering electronic properties.
    • Bioactivity : Demonstrated radical scavenging (DPPH assay) and antimicrobial activity in related compounds .
  • 4-Arylbenzelidene-2-((5-fluoro-1H-indol-1-yl)methyl)oxazol-5(4H)-one Derivatives () Structure: Oxazolone fused with indole and arylidene groups. Key Differences: Fluorine substituents and nickel ferrite nanoparticle-catalyzed synthesis enhance reactivity . Bioactivity: Compound 6a showed potent antioxidant (IC₅₀ = 12.3 μM) and antimicrobial (MIC = 8 μg/mL) activity .

Dioxolo-Fused Isoindole Derivatives

  • 2,2-Difluoro-5H-[1,3]dioxolo[4,5-f]isoindol-7-one Derivatives ()

    • Structure : Fluorinated isoindole-dioxolo systems.
    • Key Differences : Lack benzothiazole/benzoxazole but include fluorine atoms for pesticidal activity .
    • Applications : Patented as agrochemicals, highlighting structural versatility for pest control .
  • 7-(Iodomethyl)-5-methyl-7-phenyl-5,7-dihydro-6H-[1,3]dioxolo[4,5-f]indol-6-one (Compound 2u, )

    • Structure : Dioxolo-indolone with iodomethyl and phenyl groups.
    • Key Differences : Incorporates halogen (I) for catalytic applications; synthesized via Ni-catalyzed carboiodination .
    • Synthetic Utility : Highlights the role of transition metals in constructing complex dioxolo-fused systems .

Comparative Analysis Table

Compound Class Core Structure Key Substituents Melting Point (°C) Notable Bioactivity/Applications
Target Compound Dioxolo-benzothiazole + benzoxazole Methyl, 2-oxo-benzoxazole acetamide Not reported Potential antimicrobial/antioxidant*
Benzodithiazine (Compound 2) 1,4,2-Benzodithiazine Cl, methyl, hydrazine 271–272 Sulfone-mediated bioactivity
Benzodithiazine (Compound 7) 1,4,2-Benzodithiazine Dihydroxybenzylidene hydrazine 314–315 Antioxidant potential
2-Oxoindoline (IK) Indoline + acetic acid Hydroxy, oxo-ylidene Not reported Radical scavenging
Oxazol-5(4H)-one (6a) Oxazolone + indole 5-Fluoro, arylidene Not reported Antioxidant (IC₅₀ = 12.3 μM)
Dioxolo-isoindole () Isoindole-dioxolo Difluoro Not reported Pesticidal

*Hypothesized based on structural analogs.

Research Implications

The target compound’s unique benzothiazole-benzoxazole-dioxolo architecture distinguishes it from sulfone-containing benzodithiazines () and indole/oxazolone derivatives (). Further studies should prioritize:

  • Synthesis Optimization: Adapt nickel ferrite nanoparticle catalysis () for improved yield.
  • Bioactivity Screening : Test antimicrobial/antioxidant efficacy against benchmarks like compound 6a .
  • Crystallography : Employ SHELX programs () for precise structural elucidation.

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